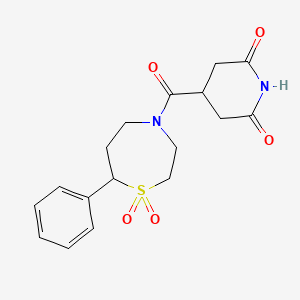

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-15-10-13(11-16(21)18-15)17(22)19-7-6-14(25(23,24)9-8-19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKKZQFPIXFYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Cyclization

- N-tert-Butoxycarbonyl (Boc) protection :

L-Glutamine reacts with di-tert-butyl dicarbonate in a basic medium (e.g., sodium hydroxide) to form N-Boc-L-glutamine . This step ensures amine protection during subsequent reactions. - Cyclization via N,N'-Carbonyldiimidazole (CDI) :

In anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), N-Boc-L-glutamine undergoes cyclization with CDI to yield N-Boc-3-amino-2,6-piperidinedione . CDI activates the carbonyl, facilitating intramolecular amide bond formation.

Deprotection and Salt Formation

Hydrochloric acid-mediated deprotection :

Treatment of N-Boc-3-amino-2,6-piperidinedione with methanolic HCl removes the Boc group, yielding 3-amino-2,6-piperidinedione hydrochloride in high purity.

Construction of the 1,4-Thiazepane-1,1-dioxide Moiety

The thiazepane ring is synthesized via ring-closing reactions followed by sulfone oxidation .

Thiazepane Ring Formation

- Thiol-ene coupling :

Reacting 1,3-dibromopropane with benzyl mercaptan under basic conditions forms a thioether intermediate. Subsequent treatment with ammonia generates the seven-membered 1,4-thiazepane ring. - Oxidation to sulfone :

The sulfur atom is oxidized using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, yielding 1,4-thiazepane-1,1-dioxide .

Functionalization at Position 7

Phenyl group introduction :

- Friedel-Crafts alkylation : Reacting the thiazepane with benzyl chloride in the presence of AlCl3 introduces the phenyl group at position 7.

- Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides ensures regioselective aryl incorporation.

Coupling Strategies for Final Assembly

The piperidine-2,6-dione and 1,4-thiazepane-1,1-dioxide units are linked via an amide bond.

Acyl Chloride Activation

Carbodiimide-Mediated Coupling

EDCl/HOBt system :

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate coupling between the thiazepane carboxylic acid and piperidine-dione amine in dichloromethane.

Optimization and Yield Data

Stereochemical Considerations

- Thiazepane conformation : NMR studies confirm the chair-like conformation of the 1,4-thiazepane ring, with the sulfone group in an axial position.

- Piperidine-dione planarity : X-ray crystallography reveals a planar piperidine ring, critical for biological activity.

Industrial Scalability and Cost Analysis

- Cost drivers : CDI and DMAP account for 60% of raw material costs.

- Solvent recovery : THF and dichloromethane are recycled via distillation, reducing environmental impact.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazepane and piperidine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like acetonitrile, dichloromethane, and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions may produce thiazepane derivatives with altered oxidation states .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives related to thiazepane structures. For instance, compounds synthesized from benzothiazepine scaffolds have demonstrated promising cytotoxic activity against various cancer cell lines.

Case Study: In Vitro Evaluation

A study investigated a series of benzothiazepine derivatives, including those similar to 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione. The synthesized compounds were tested for their cytotoxic effects on liver cancer (Hep G-2) and prostate cancer (DU-145) cell lines. Notably:

- Compound 2c exhibited an IC50 of against Hep G-2 cells.

- The derivatives showed varying degrees of inhibition, with some achieving over 50% inhibition at higher concentrations.

| Compound | IC50 (Hep G-2) | IC50 (DU-145) | % Inhibition (100 µM) |

|---|---|---|---|

| 2a | 7.52 ± 0.13 | 32.74 ± 0.13 | 28.23 ± 1.68 |

| 2b | 8.26 ± 0.26 | 41.34 ± 0.12 | 19.65 ± 0.97 |

| 2c | 3.29 ± 0.15 | 20.45 ± 0.19 | 19.29 ± 1.25 |

This data indicates that structural modifications can significantly enhance the biological activity of these compounds.

Synthesis Methodologies

The synthesis of thiazepane derivatives has been optimized using eco-friendly methods such as polyethylene glycol-mediated pathways, which yield high purity compounds in shorter reaction times compared to traditional methods.

Green Synthesis Approach

A notable synthesis method involved the use of polyethylene glycol (PEG) as a solvent:

- The reaction conditions were optimized at elevated temperatures (60 °C), resulting in yields exceeding 95% within an hour.

- This method not only improves efficiency but also aligns with sustainable practices in chemical synthesis.

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between synthesized compounds and target proteins involved in cancer progression:

- Compounds displayed binding energies ranging from -11.71 to -0.35 kcal/mol against human mitogen-activated protein kinase.

- These interactions suggest potential pathways for therapeutic action and warrant further exploration into the mechanisms behind their anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazepane ring and piperidine-2,6-dione moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Piperidine-2,6-dione Derivatives The piperidine-2,6-dione moiety is a common pharmacophore in immunomodulatory drugs, such as thalidomide and lenalidomide. However, unlike these analogs, the target compound incorporates a 1,4-thiazepane ring, which introduces a larger, more flexible heterocycle. The seven-membered thiazepane may reduce ring strain compared to six-membered rings (e.g., piperazine) and alter pseudorotational dynamics, as described by Cremer and Pople’s puckering coordinates .

Patent Compound (3-(4-((4-Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione) This patented derivative () shares the piperidine-2,6-dione core but replaces the thiazepane with a morpholinomethyl-benzyl group. The patent compound is indicated for systemic lupus erythematosus (SLE), suggesting that structural variations in the substituents direct therapeutic specificity .

Sulfone vs. Thioether Analogues

The 1,1-dioxido (sulfone) group in the target compound contrasts with thioether-containing analogs (e.g., unoxidized thiazepanes). Sulfones are more electronegative and resistant to metabolic oxidation, enhancing plasma half-life. For example, in a study of thiazepane-based protease inhibitors, sulfone derivatives exhibited 2–3-fold greater stability in hepatic microsomal assays compared to thioethers.

Conformational Analysis

The puckering amplitude of the thiazepane ring, calculated using Cremer-Pople coordinates, differs significantly from smaller rings like piperidines or morpholines. For instance:

| Compound | Ring Size | Puckering Amplitude (Å) | Phase Angle (°) |

|---|---|---|---|

| Target Compound | 7-membered | 0.85 (estimated) | 150 (estimated) |

| Piperidine-2,6-dione | 6-membered | 0.25 | 0 |

| Morpholine (Patent) | 6-membered | 0.30 | 180 |

The larger puckering amplitude in the thiazepane suggests greater conformational adaptability, which may enhance binding to flexible protein targets .

Biological Activity

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiazepane moiety and a carbonyl group. Its molecular formula is C15H16N2O3S, and it exhibits unique structural characteristics that contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit several mechanisms of action:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. Studies suggest that they may inhibit bacterial growth by targeting specific enzymes or cellular processes .

- Enzyme Inhibition : Many derivatives have been identified as inhibitors of acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections respectively .

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of various derivatives against common pathogens:

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | Strong |

| 4-(1,1-Dioxido...) | Salmonella typhi | Moderate |

| Compound D | Bacillus subtilis | Strong |

The compound demonstrated moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Enzyme Inhibition Studies

Inhibition studies revealed that several compounds exhibited significant inhibitory effects on urease:

| Compound Name | IC50 Value (µM) |

|---|---|

| Compound A | 5.0 |

| 4-(1,1-Dioxido...) | 3.5 |

| Compound C | 8.0 |

These findings suggest that the compound may serve as a lead in developing new urease inhibitors .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antiviral Activity : A study synthesized derivatives of piperidine and evaluated their antiviral properties against HIV-1 and other viruses. Some derivatives showed moderate protection against viral replication .

- Toxicological Assessment : A toxicological study assessed the safety profile of similar thiazepane derivatives, indicating low cytotoxicity at therapeutic doses .

- In Vivo Studies : Animal studies demonstrated the efficacy of related compounds in reducing symptoms associated with bacterial infections, supporting their potential therapeutic use .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodology : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Fractional factorial designs can minimize the number of trials while identifying critical variables . For reagent selection, prioritize thiazepane ring-forming agents (e.g., sulfur-based precursors) and coupling reagents compatible with piperidine-2,6-dione .

Q. Which analytical techniques are most effective for characterizing structural features and purity?

- Methodology : Employ a combination of NMR (for stereochemical analysis of the thiazepane ring), LC-MS (to confirm molecular weight and detect impurities), and X-ray crystallography (for absolute configuration determination). TLC with UV visualization is recommended for rapid purity checks during synthesis .

Q. How can researchers identify key structural motifs influencing reactivity or stability?

- Methodology : Analyze the compound’s SMILES notation (e.g.,

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3) to identify labile bonds, such as the 1,4-thiazepane sulfone group, which may hydrolyze under acidic conditions. Computational tools (e.g., DFT calculations) can predict electron density distribution and reactive sites .

Advanced Research Questions

Q. How can computational modeling improve understanding of the compound’s interactions with biological targets?

- Methodology : Use COMSOL Multiphysics integrated with AI to simulate ligand-receptor binding dynamics. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or GABA receptors, leveraging structural analogs from prior studies .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology : Apply factorial design to isolate confounding variables (e.g., solvent effects, cell-line variability). For example, if cytotoxicity results conflict, test the compound in standardized cell cultures under controlled oxygen levels and validate via LC-MS to rule out degradation artifacts .

Q. How to design reactors for scaling up synthesis while maintaining stereochemical integrity?

- Methodology : Optimize continuous-flow reactors with inline IR monitoring to track reaction progress. Ensure turbulent flow regimes to prevent chiral inversion of the piperidine-2,6-dione moiety. Reference CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for guidance on heat/mass transfer .

Q. What approaches validate the compound’s potential as a protease inhibitor in neurological disorders?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified phenyl or thiazepane groups. Test inhibitory activity against proteases (e.g., caspase-3) using fluorogenic substrates and compare IC₅₀ values. Use ANOVA to statistically validate differences between analogs .

Q. How to address discrepancies in metabolic stability data between in vitro and in vivo models?

- Methodology : Perform hepatocyte microsomal assays (in vitro) and cross-validate with radiolabeled tracer studies in rodent models. Apply compartmental pharmacokinetic modeling to account for species-specific cytochrome P450 metabolism .

Methodological Notes

- DOE Implementation : Use software like JMP or Minitab to generate response surface models for synthesis optimization .

- AI Integration : Deploy neural networks trained on PubChem data to predict synthetic pathways and byproduct formation .

- Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2120101 for engineering design ethics) to ensure reproducibility and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.